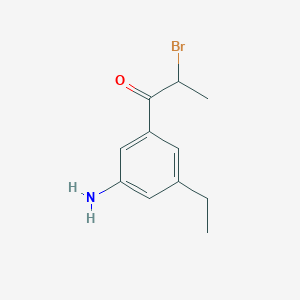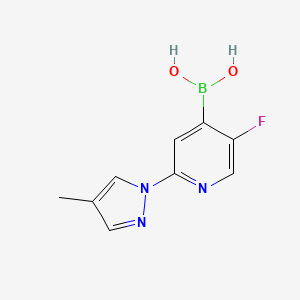
(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C9H9BFN3O2. This compound is notable for its unique structure, which includes a fluorinated pyridine ring and a pyrazole moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method starts with the reaction of 4-fluoropyridine with 4-methyl-1H-pyrazole under suitable conditions to form the desired intermediate. This intermediate is then subjected to borylation using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final boronic acid product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
化学反応の分析
Types of Reactions
(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
科学的研究の応用
(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of protease inhibitors and other enzyme-targeted therapies .
類似化合物との比較
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole derivative with applications in medicinal chemistry.
1H-Pyrazolo[3,4-b]pyridines: A class of compounds with similar structural features and diverse biomedical applications.
Uniqueness
(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is unique due to its combination of a fluorinated pyridine ring and a pyrazole moiety, which imparts distinct chemical reactivity and biological activity. Its boronic acid group further enhances its utility in cross-coupling reactions and enzyme inhibition studies .
特性
分子式 |
C9H9BFN3O2 |
|---|---|
分子量 |
221.00 g/mol |
IUPAC名 |
[5-fluoro-2-(4-methylpyrazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-3-13-14(5-6)9-2-7(10(15)16)8(11)4-12-9/h2-5,15-16H,1H3 |
InChIキー |
XIRKPAWSTBVRFV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1F)N2C=C(C=N2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



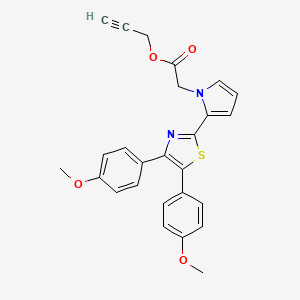
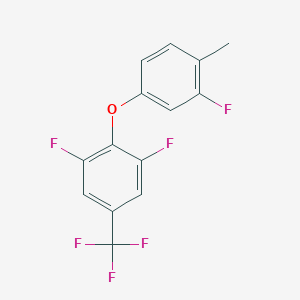
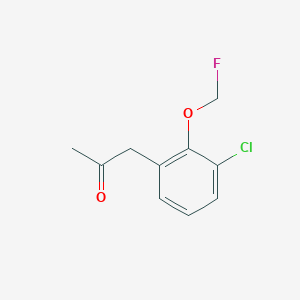
![5-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B14069510.png)

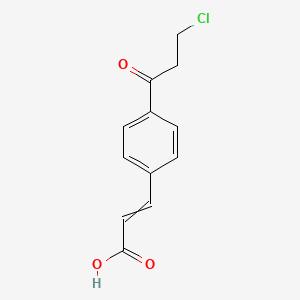
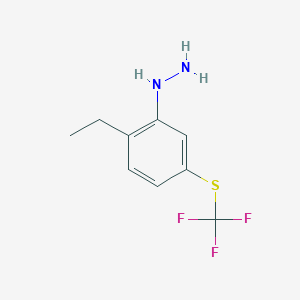

![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
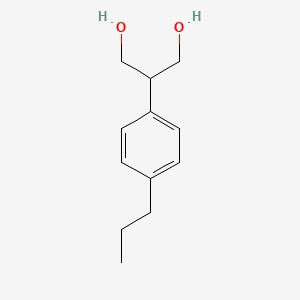
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)

